molecular formula C9H7NO6 B1331097 2-Formyl-4-nitrophenoxyacetic acid CAS No. 6965-69-1

2-Formyl-4-nitrophenoxyacetic acid

Cat. No.: B1331097
CAS No.: 6965-69-1
M. Wt: 225.15 g/mol
InChI Key: SQXGTZOQJSQCPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Formyl-4-nitrophenoxyacetic acid is an organic compound with the molecular formula C10H9NO7 It is a derivative of phenoxyacetic acid, characterized by the presence of a formyl group and a nitro group on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Formyl-4-nitrophenoxyacetic acid typically involves the reaction of 2-nitrophenol with chloroacetic acid under basic conditions to form 2-(2-nitrophenoxy)acetic acid. This intermediate is then subjected to formylation using a formylating agent such as dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-Formyl-4-nitrophenoxyacetic acid can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in an aqueous medium.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: Nitrating mixture (HNO3 and H2SO4) for nitration; halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.

Major Products Formed

    Oxidation: 2-(2-Carboxy-4-nitrophenoxy)acetic acid.

    Reduction: 2-(2-Formyl-4-aminophenoxy)acetic acid.

    Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

2-Formyl-4-nitrophenoxyacetic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2-(4-Formyl-2-methoxy-5-nitrophenoxy)acetic acid: Similar structure but with a methoxy group instead of a hydrogen atom on the aromatic ring.

    2-(2-Formyl-4-aminophenoxy)acetic acid: Formed by the reduction of the nitro group to an amino group.

    Phenoxyacetic acid: The parent compound without the formyl and nitro substituents.

Uniqueness

2-Formyl-4-nitrophenoxyacetic acid is unique due to the presence of both formyl and nitro groups, which confer distinct chemical reactivity and potential biological activity. These functional groups allow for diverse chemical modifications and interactions, making the compound valuable for various research and industrial applications .

Properties

IUPAC Name

2-(2-formyl-4-nitrophenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO6/c11-4-6-3-7(10(14)15)1-2-8(6)16-5-9(12)13/h1-4H,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQXGTZOQJSQCPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C=O)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50289747
Record name 2-(2-formyl-4-nitrophenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50289747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6965-69-1
Record name 6965-69-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63348
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(2-formyl-4-nitrophenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50289747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.